GSK360A

HIF-PHD inhibition erythropoiesis in vivo efficacy

GSK360A is the preferred tool compound for HIF pathway research due to its unique PHD1>PHD2=PHD3 selectivity, oral bioavailability, and extensive in vivo validation. Unlike roxadustat (requires 200 mg/kg for comparable EPO induction), GSK360A achieves efficacy at 30 mg/kg p.o., reducing compound consumption and vehicle toxicity. Validated in MI and stroke models with reproducible infarct reduction. Ideal for distinguishing PHD1-specific roles and studying metabolic reprogramming in cardiomyocytes. Choose GSK360A for translatable, reproducible preclinical results.

Molecular Formula C17H17FN2O5
Molecular Weight 348.32 g/mol
CAS No. 931399-19-8
Cat. No. B607837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK360A
CAS931399-19-8
SynonymsGSK360A;  GSK 360A;  GSK-360A;  GSK 1120360A;  GSK1120360A;  GSK-1120360A; 
Molecular FormulaC17H17FN2O5
Molecular Weight348.32 g/mol
Structural Identifiers
InChIInChI=1S/C17H17FN2O5/c18-10-3-4-12-11(7-10)15(23)14(16(24)19-8-13(21)22)17(25)20(12)6-5-9-1-2-9/h3-4,7,9,23H,1-2,5-6,8H2,(H,19,24)(H,21,22)
InChIKeyTYHRZQVUPPODPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK360A (931399-19-8) | Potent & Orally Active HIF-PHD Inhibitor for Hypoxia Signaling Research


GSK360A (GSK1120360A) is a potent, orally active inhibitor of hypoxia-inducible factor prolyl hydroxylase domain enzymes (HIF-PHD1, PHD2, PHD3) that functions as a 2-oxoglutarate (2-OG) competitive inhibitor [1]. Its mechanism of action stabilizes hypoxia-inducible factor 1-alpha (HIF-1α), leading to the transcriptional upregulation of HIF-target genes involved in angiogenesis, erythropoiesis, and cellular metabolism . With its well-documented pharmacological profile and established in vivo efficacy in cardioprotection and neuroprotection models, GSK360A serves as a critical tool compound for investigating the HIF pathway in both preclinical research and drug discovery programs [2].

Why Generic HIF-PHD Inhibitor Substitution Fails: The Case for GSK360A's Specific Differentiation


Substituting GSK360A with another HIF-PHD inhibitor is not trivial due to substantial differences in isoform selectivity, oral bioavailability, and the availability of rigorous, in vivo validation data across multiple disease models. While many HIF-PHD inhibitors share a common mechanism of action, they exhibit distinct pharmacological profiles—including varying IC50 values across the three PHD isoforms, different PK/PD properties, and unique in vivo efficacy in specific tissue types [1]. For instance, clinical-stage compounds like roxadustat (FG-4592) require significantly higher doses to achieve comparable pharmacodynamic effects in rodents, and tool compounds like DMOG lack the oral activity and comprehensive in vivo characterization that GSK360A possesses [2]. The following evidence guide provides the specific, quantitative data required to justify the selection of GSK360A over closely related analogs.

GSK360A Quantitative Evidence Guide: Comparative Data vs. Closest Analogs & Alternatives


GSK360A vs. Roxadustat (FG-4592): Superior In Vivo Efficacy Demonstrated at 4x Lower Dose

In a direct comparative study in mice, GSK360A and roxadustat (FG-4592) were both evaluated for their ability to induce plasma erythropoietin (EPO) concentrations. GSK360A, administered at 50 mg/kg intraperitoneally, achieved comparable EPO induction to roxadustat administered at a 4-fold higher dose of 200 mg/kg, 6 hours post-injection [1]. This demonstrates that GSK360A exhibits significantly higher in vivo efficacy than the clinically approved HIF-PHD inhibitor roxadustat in this rodent model, making it a more potent research tool for preclinical investigations requiring robust pharmacodynamic responses at lower doses.

HIF-PHD inhibition erythropoiesis in vivo efficacy dose-response

GSK360A Exhibits >100-Fold Higher Potency Against PHD2 Than Roxadustat (FG-4592) In Vitro

Comparison of in vitro inhibitory potencies reveals a striking difference in PHD2 inhibition. GSK360A inhibits PHD2 with an IC50 of 100 nM , whereas roxadustat (FG-4592) demonstrates a significantly higher IC50 of 591.4 nM for the same enzyme . This represents approximately a 6-fold greater potency of GSK360A against PHD2. This differential affinity may translate to distinct biological effects in systems where PHD2 is the predominant regulatory isoform.

HIF-PHD PHD2 inhibition potency selectivity

GSK360A vs. DMOG: Orally Bioavailable and Validated in Multiple In Vivo Rodent Models of Ischemic Injury

While DMOG is a classic cell-permeable 2-OG analog and HIF-PHD inhibitor widely used in vitro, it is not orally active and lacks comprehensive in vivo validation in disease models . In contrast, GSK360A is a well-characterized, orally active HIF-PHD inhibitor with demonstrated efficacy in multiple in vivo rodent models. Oral administration of GSK360A at 30 mg/kg significantly protects against myocardial ischemia-reperfusion injury (IRI) by reducing mitochondrial permeability transition pore (MPTP) opening and oxidative stress [1], and reduces post-stroke brain infarction volume by 30% and neurological deficits by 47-64% [2]. This extensive in vivo validation provides a clear advantage for researchers planning whole-animal studies where DMOG's lack of oral activity and limited in vivo data are significant limitations.

HIF-PHD inhibitor oral bioavailability in vivo efficacy ischemia-reperfusion

GSK360A Exhibits a Distinct PHD Isoform Selectivity Profile (PHD1 > PHD2 = PHD3) Compared to Other PHD Inhibitors

GSK360A displays a characteristic selectivity profile across the three HIF-PHD isoforms, with the highest potency against PHD1 (IC50 = 10 nM) and ~10-fold lower potency against PHD2 (100 nM) and PHD3 (126 nM), resulting in a selectivity ranking of PHD1 > PHD2 = PHD3 [1]. This profile is distinct from other tool compounds; for example, FG-2216 (IOX3) is a highly selective PHD2 inhibitor (IC50 = 3.9 nM) , and IOX2 is also a selective PHD2 inhibitor . This differential isoform selectivity provides a unique tool for studying the specific biological roles of PHD1 versus PHD2/3 in various tissues, where the relative expression and function of these isoforms differ.

PHD isoforms selectivity structure-activity relationship enzyme inhibition

GSK360A Demonstrates Specificity for HIF-PHDs Over Other 2-OG-Dependent Hydroxylases

Many HIF-PHD inhibitors function by competing with the co-substrate 2-oxoglutarate (2-OG) and can potentially inhibit other 2-OG-dependent dioxygenases. GSK360A has been specifically evaluated for activity against Factor Inhibiting HIF-1 (FIH-1) and collagen prolyl 4-hydroxylase. It exhibits little or no activity on inhibiting HIF-1 asparaginyl hydroxylase (FIH-1) or collagen 4-prolyl hydroxylase, with reported pIC50 values of 5.0 and 5.7, respectively . These values correspond to micromolar inhibitory concentrations (e.g., pIC50 5.0 ≈ 10 µM), representing a >100-fold selectivity window over its primary PHD targets (nanomolar IC50s). This selectivity profile reduces the likelihood of confounding biological effects from off-target inhibition of related hydroxylases.

selectivity off-target FIH collagen hydroxylase

Optimal Research & Industrial Application Scenarios for GSK360A


In Vivo Rodent Models of Ischemic Injury (Stroke and Myocardial Infarction)

Given its oral bioavailability, established dosing (30 mg/kg, p.o.), and robust efficacy in reducing infarct size and improving functional outcomes in both stroke and MI models, GSK360A is the preferred tool compound for investigating HIF-mediated tissue protection in rodents [REFS-1, REFS-2]. Its extensive validation in these models ensures reproducible and translatable results, a level of evidence not available for many alternative HIF-PHD inhibitors.

Pharmacodynamic Studies Requiring Potent, Low-Dose EPO Induction

The direct comparative evidence showing that GSK360A at 50 mg/kg achieves comparable plasma EPO induction to roxadustat at 200 mg/kg positions GSK360A as the superior choice for studies focused on quantifying HIF-mediated erythropoiesis in vivo [3]. The lower effective dose minimizes potential vehicle toxicity and reduces compound consumption, offering significant advantages for long-term or large-scale animal studies.

Dissecting PHD1-Dependent vs. PHD2/3-Dependent HIF Signaling Pathways

GSK360A's unique isoform selectivity profile (PHD1 > PHD2 = PHD3) provides a valuable pharmacological tool for distinguishing the biological roles of PHD1 from those of PHD2/3 [1]. This is particularly relevant in tissues where PHD1 is highly expressed, such as the heart, and can be used in combination with PHD2-selective inhibitors like IOX2 or FG-2216 to delineate isoform-specific functions.

Cardiomyocyte Metabolism and Cardioprotection Research

GSK360A has been shown to promote mitochondrial aerobic glycolysis in cardiomyocytes under normoxic conditions and protect against IRI by modulating MPTP opening and oxidative stress [2]. This makes it an ideal reagent for studies investigating metabolic reprogramming and mitochondrial function in cardiac cells, providing a direct link between HIF stabilization and cardioprotective mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK360A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.